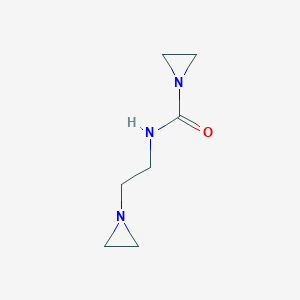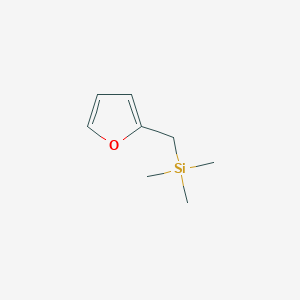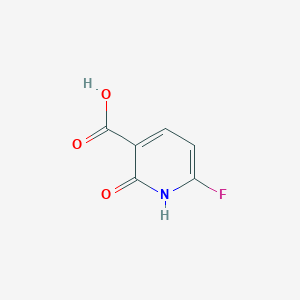
(2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5S,6S)-2-Amino-6-metiltetrahidro-2H-piran-3,4,5-triol es un compuesto químico con una estereoquímica compleja. Es un derivado del tetrahidropirano, un anillo de seis miembros que contiene un átomo de oxígeno. Este compuesto es notable por sus múltiples grupos hidroxilo y un grupo amino, lo que lo convierte en una molécula versátil en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2R,3S,4R,5S,6S)-2-Amino-6-metiltetrahidro-2H-piran-3,4,5-triol generalmente implica los siguientes pasos:
Material de partida: La síntesis a menudo comienza con un derivado de azúcar adecuado, como la glucosa o un compuesto relacionado.
Protección de los grupos hidroxilo: Los grupos hidroxilo se protegen mediante acilación o sililación para evitar reacciones no deseadas.
Introducción del grupo amino: El grupo amino se introduce mediante aminación reductora u otros métodos adecuados.
Desprotección: Los grupos protectores se eliminan para obtener el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar pasos similares, pero a mayor escala. El proceso se optimiza para obtener rendimiento y pureza, utilizando a menudo sistemas automatizados y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de reacciones
(2R,3S,4R,5S,6S)-2-Amino-6-metiltetrahidro-2H-piran-3,4,5-triol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El grupo amino puede participar en reacciones de sustitución, formando amidas u otros derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se utilizan reactivos como los cloruros de acilo o los anhídridos para las reacciones de acilación.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden producir diversas amidas o ésteres.
Aplicaciones Científicas De Investigación
(2R,3S,4R,5S,6S)-2-Amino-6-metiltetrahidro-2H-piran-3,4,5-triol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la síntesis de moléculas complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: Se está investigando para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de productos farmacéuticos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de (2R,3S,4R,5S,6S)-2-Amino-6-metiltetrahidro-2H-piran-3,4,5-triol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías y objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- (2R,3R,4R,5S,6R)-2-(Acetoximetil)-5-amino-6-azidotetrahidro-2H-piran-3,4-diil diacetato
- (2S,3R,4S,5S,6R)-2-(4-cloro-3-(4-etoxibencil)fenil)-6-(hidroximetil)-2-metoxitetrahidro-2H-piran-3,4,5-triol
Singularidad
(2R,3S,4R,5S,6S)-2-Amino-6-metiltetrahidro-2H-piran-3,4,5-triol es único debido a su estereoquímica específica y grupos funcionales. Esto lo convierte en un compuesto valioso para diversas reacciones químicas y aplicaciones, diferenciándolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C6H13NO4 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S,6S)-2-amino-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C6H13NO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5-,6+/m0/s1 |
Clave InChI |
UTVXFQMLZSPQLB-SXUWKVJYSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)N)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine](/img/structure/B11917805.png)


![2H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B11917821.png)

![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)




